molecular formula C16H22N2O B2638986 2-cyclopentyl-N-((6-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2310083-87-3

2-cyclopentyl-N-((6-cyclopropylpyridin-3-yl)methyl)acetamide

Cat. No. B2638986
CAS RN: 2310083-87-3
M. Wt: 258.365
InChI Key: WTZPPIJLZBIZTC-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((6-cyclopropylpyridin-3-yl)methyl)acetamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is involved in the signaling pathway of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type 1 interferon (IFN). Inhibition of TYK2 has been shown to have potential therapeutic benefits in several autoimmune and inflammatory diseases.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

  • Synthesis and Reactivity

    Research involving compounds structurally similar to "2-cyclopentyl-N-((6-cyclopropylpyridin-3-yl)methyl)acetamide" focuses on their synthesis and reactivity. For instance, studies have explored the synthesis of substituted 1,3-Cyclohexadienes, Pyridine-2(1H)-thiones, and Thieno[2,3-d]pyrimidine-4(3H)-thiones through reactions that could be related to the chemical transformations of the compound (Dyachenko et al., 2004).

  • Molecular Docking and Ligand Interactions

    Studies on benzothiazolinone acetamide analogs, for example, have investigated their interactions with biological targets through molecular docking, highlighting the potential of structurally related compounds in binding to protein receptors and demonstrating therapeutic potentials (Mary et al., 2020).

Photovoltaic and Electronic Applications

  • Photovoltaic Efficiency: Some research efforts have been directed towards understanding the electronic properties and photovoltaic efficiency of related compounds. These studies provide insights into how such compounds could be utilized in dye-sensitized solar cells (DSSCs) and their potential roles in light harvesting efficiency and energy conversion (Mary et al., 2020).

Theoretical and Computational Studies

  • Computational Modeling: Theoretical and computational studies on related acetamide analogs have aimed to predict and analyze their chemical behaviors under various conditions, offering insights into their potential applications in materials science, drug design, and environmental chemistry (Dotsenko et al., 2012).

properties

IUPAC Name

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(9-12-3-1-2-4-12)18-11-13-5-8-15(17-10-13)14-6-7-14/h5,8,10,12,14H,1-4,6-7,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPPIJLZBIZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide

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